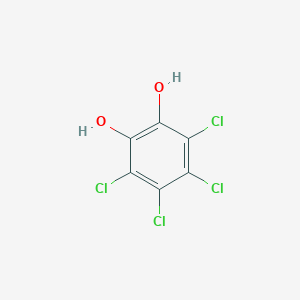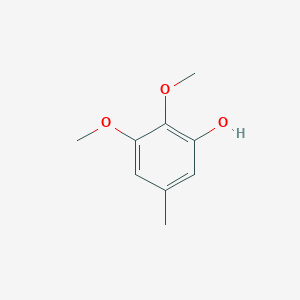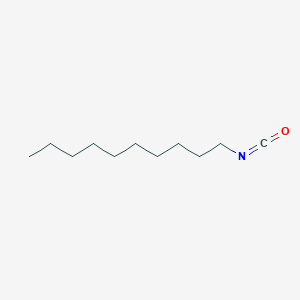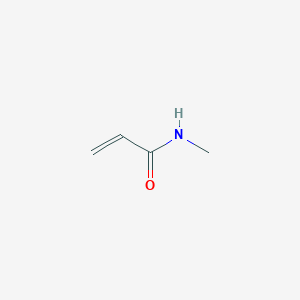
2-Naphthalenol, 1-(3-pyridinylazo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenol, 1-(3-pyridinylazo)-, commonly known as 3-Pyridylazo-2-naphthol (PAN), is a chemical compound that is widely used in scientific research. It is a metal chelator that is commonly used to detect and quantify the presence of various metals in different samples. PAN is a yellow powder that is soluble in water and organic solvents.
Mécanisme D'action
2-Naphthalenol, 1-(3-pyridinylazo)- is a metal chelator that binds to metal ions through the nitrogen and oxygen atoms in the pyridyl and naphthol rings, respectively. The binding of 2-Naphthalenol, 1-(3-pyridinylazo)- to metal ions results in a color change, which is used to detect the presence of the metal ion. The color change is due to the formation of a complex between 2-Naphthalenol, 1-(3-pyridinylazo)- and the metal ion. The complex has a different absorption spectrum than 2-Naphthalenol, 1-(3-pyridinylazo)-, which is used to quantify the metal ion.
Effets Biochimiques Et Physiologiques
2-Naphthalenol, 1-(3-pyridinylazo)- is not known to have any significant biochemical or physiological effects. It is a relatively non-toxic compound that is used in low concentrations in scientific research. However, 2-Naphthalenol, 1-(3-pyridinylazo)- can form reactive oxygen species in the presence of metal ions, which can cause oxidative stress and damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Naphthalenol, 1-(3-pyridinylazo)- in lab experiments are its high sensitivity and selectivity for metal ions. 2-Naphthalenol, 1-(3-pyridinylazo)- is a relatively inexpensive reagent that is easy to use. However, 2-Naphthalenol, 1-(3-pyridinylazo)- has some limitations, including its potential for interference from other substances in the sample, its limited solubility in water, and its sensitivity to pH and temperature.
Orientations Futures
There are several future directions for the use of 2-Naphthalenol, 1-(3-pyridinylazo)- in scientific research. One area of research is the development of new 2-Naphthalenol, 1-(3-pyridinylazo)- derivatives with improved properties such as solubility and selectivity for specific metal ions. Another area of research is the use of 2-Naphthalenol, 1-(3-pyridinylazo)- in the development of new metal-based drugs for the treatment of diseases such as cancer and Alzheimer's disease. 2-Naphthalenol, 1-(3-pyridinylazo)- can also be used in the study of metal ion homeostasis and its role in disease. Finally, 2-Naphthalenol, 1-(3-pyridinylazo)- can be used in the development of new analytical methods for the detection and quantification of metals in different samples.
Méthodes De Synthèse
The synthesis of 2-Naphthalenol, 1-(3-pyridinylazo)- involves the reaction of 3-hydroxypyridine-2-carboxylic acid with 2-naphthol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place under mild conditions, and the yield of 2-Naphthalenol, 1-(3-pyridinylazo)- is generally high. The synthesized 2-Naphthalenol, 1-(3-pyridinylazo)- can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
2-Naphthalenol, 1-(3-pyridinylazo)- is widely used in scientific research for the detection and quantification of various metals such as zinc, copper, and iron. It is used in analytical chemistry, biochemistry, and environmental science. 2-Naphthalenol, 1-(3-pyridinylazo)- is used to determine the metal content in different samples such as water, soil, and biological samples. It is also used in the study of metal-binding proteins and enzymes. 2-Naphthalenol, 1-(3-pyridinylazo)- has been used to study the interaction of metal ions with DNA and RNA.
Propriétés
Numéro CAS |
1533-65-9 |
|---|---|
Nom du produit |
2-Naphthalenol, 1-(3-pyridinylazo)- |
Formule moléculaire |
C15H11N3O |
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
1-(pyridin-3-yldiazenyl)naphthalen-2-ol |
InChI |
InChI=1S/C15H11N3O/c19-14-8-7-11-4-1-2-6-13(11)15(14)18-17-12-5-3-9-16-10-12/h1-10,19H |
Clé InChI |
TYRCKEFIYKISNH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CN=CC=C3)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CN=CC=C3)O |
Autres numéros CAS |
1533-65-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















